molecular formula C16H16F3N5O B4314675 N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE

N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE

Cat. No.: B4314675
M. Wt: 351.33 g/mol
InChI Key: RYYBEXACVIGLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include sodium azide, trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group and the tetrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE: shares similarities with other tetrazole-containing compounds and trifluoromethyl-substituted molecules.

    Tetrazole derivatives: Known for their stability and bioactivity, often used in pharmaceuticals.

    Trifluoromethyl compounds: Valued for their unique electronic properties and resistance to metabolic degradation.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O/c1-4-15(3,5-2)20-13(25)10-24-22-14(21-23-24)11-7-6-8-12(9-11)16(17,18)19/h1,6-9H,5,10H2,2-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYBEXACVIGLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
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N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
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N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
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N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
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N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
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N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE

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